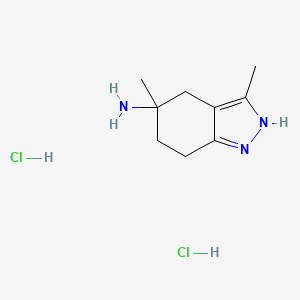
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form the desired indazole structure . The reaction conditions often involve the use of solvents like chloroform and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the indazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indazole ring.
Scientific Research Applications
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Another heterocyclic compound with similar biological activities.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Known for its antimicrobial properties.
Uniqueness
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride stands out due to its specific substitution pattern on the indazole ring, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H17Cl2N3 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
3,5-dimethyl-2,4,6,7-tetrahydroindazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6-7-5-9(2,10)4-3-8(7)12-11-6;;/h3-5,10H2,1-2H3,(H,11,12);2*1H |
InChI Key |
SZXCSGBIMSAUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=NN1)(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















